molecular formula C11H15NO2 B12284116 (S)-2-Amino-2-(4-isopropylphenyl)acetic acid

(S)-2-Amino-2-(4-isopropylphenyl)acetic acid

Cat. No.: B12284116
M. Wt: 193.24 g/mol
InChI Key: UTHDNBNSZXJSDC-JTQLQIEISA-N
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Description

(S)-2-Amino-2-(4-isopropylphenyl)acetic acid is an organic compound with the molecular formula C11H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(4-isopropylphenyl)acetic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an imine or an enamine, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-(4-isopropylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

(S)-2-Amino-2-(4-isopropylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-isopropylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Amino-2-(4-isopropylphenyl)acetic acid: This is the non-chiral version of the compound.

    2-Amino-2-phenylacetic acid: A similar compound with a phenyl group instead of the isopropylphenyl group.

    2-Amino-2-(4-methylphenyl)acetic acid: A compound with a methyl group on the phenyl ring.

Uniqueness: (S)-2-Amino-2-(4-isopropylphenyl)acetic acid is unique due to its chiral nature and the presence of the isopropyl group, which can influence its binding affinity and selectivity for specific molecular targets. This makes it particularly valuable in applications requiring high specificity, such as drug development and biochemical research.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2S)-2-amino-2-(4-propan-2-ylphenyl)acetic acid

InChI

InChI=1S/C11H15NO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

UTHDNBNSZXJSDC-JTQLQIEISA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](C(=O)O)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(=O)O)N

Origin of Product

United States

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